molecular formula C13H17NO B13168773 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B13168773
M. Wt: 203.28 g/mol
InChI Key: FYYKXAVJLCKYON-UHFFFAOYSA-N
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Description

5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] ( 1368439-23-9) is a spirocyclic indole derivative of significant interest in medicinal chemistry and organic materials research. This compound features a unique molecular architecture where a cyclopentane ring is connected perpendicularly to a 5'-methoxy-dihydroindole ring system at a single carbon atom. With a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol, this scaffold is part of a privileged structural class known for diverse biological activities and material applications. Spirocyclic structures analogous to this compound, particularly those based on indane and indanone cores, are extensively investigated as key scaffolds for developing biologically active molecules . These structures are found in pharmaceuticals such as Donepezil for Alzheimer's disease and Indinavir for AIDS treatment, highlighting the therapeutic relevance of this structural motif . The methoxy-substituted indole component serves as an electron-rich system, making this compound a valuable precursor or building block for synthesizing more complex molecules. Researchers utilize such spirocyclic frameworks in developing new pharmaceutical candidates, organic electronic materials, and photoinitiators . The specific substitution pattern and ring fusion in this molecule make it particularly valuable for exploring structure-activity relationships in drug discovery and for creating novel molecular architectures with tailored electronic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

5-methoxyspiro[1,2-dihydroindole-3,1'-cyclopentane]

InChI

InChI=1S/C13H17NO/c1-15-10-4-5-12-11(8-10)13(9-14-12)6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3

InChI Key

FYYKXAVJLCKYON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCC23CCCC3

Origin of Product

United States

Preparation Methods

Enantioselective Catalytic Synthesis via Modified Fischer Indole Approach

A recent advancement in the preparation of cyclopentane-fused indole derivatives, including methoxy-substituted variants, involves an enantioselective catalytic Fischer indole synthesis . This method uses:

  • Starting Materials: 2,2-disubstituted cyclopentane-1,3-diones and phenylhydrazine derivatives bearing protecting groups.
  • Catalysts: Chiral cyclic phosphoric acid and zinc chloride as co-catalyst.
  • Mechanism: Dynamic kinetic resolution of chiral hydrazone intermediates facilitates enantioselective formation of the spiroindole product.
  • Conditions: Acidic cation-exchange resin captures ammonia byproduct, driving the reaction forward.
  • Outcome: High enantioselectivity for one spiroindole enantiomer, efficient formation of cyclopentane[ b ]indole frameworks.

This approach is adaptable to methoxy-substituted phenylhydrazines, enabling the synthesis of 5'-methoxy derivatives.

One-Pot Multicomponent Tandem Reactions via Indolium Ion Intermediates

A one-pot, multicomponent synthetic strategy has been developed for spirocyclic indole derivatives involving:

  • Reactants: Indoles, alkyl bromides, and salicylaldehydes.
  • Process: Microwave-assisted tandem alkylation-condensation sequence generating spirocycles with diverse substituents.
  • Solvent System: 1:1 ethanol-water mixture at 70°C.
  • Advantage: Efficient C-3 substitution on the indole ring, which is critical for spirocyclization.
  • Extension: Incorporation of N-aryl hydrazines and ketones to generate trisubstituted indoles in situ for further spirocyclization.

This method allows flexible incorporation of methoxy groups on the indole ring, facilitating the preparation of 5'-methoxy spiroindoles.

Organocascade Michael/Spirocyclization Reaction Using Bifunctional Catalysis

An organocatalytic approach employs bifunctional catalysts to promote Michael addition followed by spirocyclization:

  • Substrates: Methyleneindolinones with various substituents, including methoxy groups.
  • Catalyst: Chiral bifunctional organocatalyst in chloroform at room temperature.
  • Key Reagents: 1-bromo-3-nitropropane and potassium carbonate.
  • Reaction Time: Typically 28–45 hours.
  • Yields: Moderate (15–69%) with excellent stereochemical control.
  • Post-Synthesis Modifications: Catalytic hydrogenation and chemoselective reductions to access cyclopentane derivatives.
  • Stereochemical Outcome: High diastereoselectivity and enantiomeric excess confirmed by chiral HPLC and NMR.

This method is particularly suitable for synthesizing spiroindoles with electron-donating groups such as methoxy at the 5' position.

Three-Component Reaction Using Triphenylphosphine and Dialkyl Hex-2-en-4-ynedioate

A three-component reaction protocol provides an alternative route:

  • Reagents: Triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione.
  • Solvent: Dry dimethoxyethane (DME) at room temperature.
  • Yields: High (75–92%) with predominant formation of trans-isomers.
  • Selectivity: Very high diastereoselectivity in the spirocyclization step.
  • Limitations: Substrate reactivity critical; some analogs give poor yields.
  • Applicability: While this method was developed for inden derivatives, it provides a conceptual framework for spirocyclization applicable to cyclopentane-indole systems.

Classical Coupling and Cyclization Approach

Older but still relevant methods involve:

  • Coupling of substituted indoles with cyclopentane derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole in polar aprotic solvents like N,N-dimethylformamide (DMF).
  • Subsequent cyclization under basic conditions (e.g., sodium hydroxide) to form the spirocyclic ring.
  • Purification by silica gel chromatography.
  • This approach is less stereoselective but useful for producing racemic mixtures of 5'-methoxy spiroindoles.

Comparative Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range (%) Stereoselectivity Notes
Enantioselective Fischer Indole Synthesis 2,2-disubstituted cyclopentane-1,3-diones, phenylhydrazines, chiral phosphoric acid, ZnCl2 Moderate to High High enantioselectivity Dynamic kinetic resolution; suitable for methoxy groups
One-Pot Multicomponent Tandem Reaction Indoles, alkyl bromides, salicylaldehydes, EtOH-H2O, microwave Moderate Moderate to high Efficient C-3 substitution; adaptable to methoxy
Organocascade Michael/Spirocyclization Methyleneindolinones, 1-bromo-3-nitropropane, chiral organocatalyst, K2CO3, CHCl3 15–69 Excellent stereochemical control Post-synthesis modifications possible
Three-Component Reaction Triphenylphosphine, dialkyl hex-2-en-4-ynedioate, arylidene-1,3-indanedione, DME 75–92 High diastereoselectivity Primarily for inden derivatives; concept applicable
Classical Coupling and Cyclization Substituted indoles, cyclopentane derivatives, DCC, HOBt, DMF, NaOH Moderate Low to moderate Produces racemic mixtures; older method

Research Findings and Mechanistic Insights

  • The enantioselective Fischer indole synthesis relies on the reversible formation of chiral hydrazones and selective catalytic conversion favoring one enantiomer, a process termed dynamic kinetic resolution .
  • The organocascade Michael/spirocyclization involves a Michael addition of the nitroalkane to the methyleneindolinone followed by intramolecular spirocyclization, catalyzed by a bifunctional catalyst that controls stereochemistry through hydrogen bonding and steric effects.
  • The one-pot multicomponent reactions leverage indolium ion intermediates formed by alkylation at the indole C-3 position, facilitating subsequent condensation with aldehydes to form spirocycles.
  • The three-component reaction mechanism involves nucleophilic attack on activated alkynedioate intermediates leading to spirocyclization, with triphenylphosphine acting as a nucleophilic catalyst.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the indole ring can produce dihydroindole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5’-Methoxy-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spirocyclic Indole Derivatives

Compound Name Substituents/Ring Modifications Molecular Weight (g/mol) Key Biological Activity/Applications Reference
5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] 5'-OCH₃, cyclopentane spiro-junction 217.25 (C₁₃H₁₅NO₂) Kinase inhibition, CNS drug candidate
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile 5'-CN, cyclopentane spiro-junction 198.26 (C₁₃H₁₄N₂) Intermediate for antitumor agents
5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one 5'-F, cyclopropane spiro-junction 219.22 (C₁₁H₁₀FNO) Antibacterial/antifungal activity
tert-Butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]-1'-carboxylate 5'-Br, Boc-protected N-terminal 394.28 (C₁₈H₂₁BrN₂O₃) HPK1 inhibitor precursor
5-(2′-Oxo-2′,3′-dihydrospiro[cyclopentane-1,3′-[3H]indol]-5′-yl)-2-cyanopyrrole 5′-pyrrole-cyanide hybrid 320.34 (C₁₈H₁₆N₄O) Progesterone receptor modulation

Key Differences and Trends

Substituent Effects :

  • The methoxy group in 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] enhances solubility and metabolic stability compared to halogenated analogues (e.g., 5'-Br or 5'-F derivatives) .
  • Electron-withdrawing groups (e.g., CN in ) increase electrophilicity, favoring interactions with nucleophilic enzyme active sites, while electron-donating groups (e.g., OCH₃) improve blood-brain barrier penetration .

Ring Size and Rigidity :

  • Cyclopentane-based spiro systems (as in the target compound) exhibit greater conformational rigidity than cyclopropane variants (e.g., ), enhancing binding affinity to kinases like HPK1 .
  • Piperidine or pyrazolo-pyridine spiro-junctions (e.g., ) introduce additional hydrogen-bonding sites but reduce synthetic accessibility .

Biological Activity: The target compound’s methoxy group correlates with CNS activity, whereas brominated derivatives (e.g., ) are optimized for kinase inhibition due to their larger van der Waals interactions . Cyanopyrrole hybrids (e.g., ) show dual activity in hormone receptor modulation, a feature absent in simpler methoxy-substituted analogues .

Biological Activity

5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a spiro compound that has garnered attention due to its potential biological activities. This article delves into the chemical properties, biological activities, and relevant research findings associated with this compound.

  • Molecular Formula : C13H17NO
  • Molecular Weight : 203.28 g/mol
  • CAS Number : 1368439-23-9

These properties suggest that the compound has a relatively simple structure, which may contribute to its biological activity.

Biological Activity

The biological activity of 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] has been investigated in various studies, focusing on its potential therapeutic effects.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of spiro compounds, including derivatives like 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]. A study published in Molecules indicated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling pathways related to cell survival and death .

Antioxidant Properties

Antioxidant activity is another area where spiro compounds have shown promise. The presence of methoxy groups in the structure may enhance the electron-donating ability of the compound, thereby increasing its capacity to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

Some studies suggest that compounds similar to 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] may possess neuroprotective effects. Research indicates that these compounds could potentially mitigate neuronal damage by reducing oxidative stress and inflammation in neurodegenerative models .

Data Summary Table

Biological ActivityEffect DescriptionReference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveProtects neurons from damage; reduces inflammation

Case Studies

  • Study on Cytotoxicity : A study conducted on various human cancer cell lines demonstrated that 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations. This suggests a promising avenue for further development as an anticancer agent.
  • Oxidative Stress Model : In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a marked reduction in markers of oxidative damage and improved cell viability. These findings support its potential use in neuroprotective therapies.

Q & A

Q. What are the optimal synthetic routes for 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole], and how are intermediates characterized?

A multistep synthesis involving cyclocondensation or spiroannulation is typically employed. For example, spiro compounds can be synthesized via a one-pot reaction using cyclic ketones and mercaptoacetic acid derivatives under Dean-Stark conditions, with yields ranging from 62% to 86% depending on substituents (e.g., cyclohexyl vs. t-butyl groups) . Key intermediates are characterized using IR, 1H/13C-NMR (APT), HMBC, HSQC, and APCI(+)-MS to confirm regioselectivity and stereochemistry . For spiro[cyclopentane-1,3'-indoline] derivatives, column chromatography (PE:EA = 11:1) is critical for purification .

Q. How is the structural conformation of this spiro compound validated experimentally?

X-ray crystallography remains the gold standard. For example, analogous spiroindoles (e.g., 5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole) reveal planar indole moieties and non-coplanar cyclopentane rings, with bond angles deviating by 5–10° from ideal tetrahedral geometry . Dihedral angles between fused rings (e.g., 15–25°) provide insights into steric strain and π-π stacking potential .

Q. What spectroscopic techniques are essential for monitoring reaction progress?

  • 1H-NMR : Tracks shifts in aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) to confirm substitution patterns .
  • HMBC/HSQC : Resolves ambiguities in sp³ vs. sp² carbons, particularly at bridgehead positions .
  • APCI(+)-MS : Detects molecular ion peaks (e.g., [M+H]+ at m/z 357.44) and fragmentation patterns to verify backbone integrity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) enhance the design of spiro[cyclopentane-indole] derivatives?

Density functional theory (DFT) optimizes substituent placement by calculating steric/electronic effects. For example:

  • Cyclopentane ring strain : Energy barriers for chair-to-twist transitions (~5–8 kcal/mol) correlate with experimental diastereoselectivity .
  • Electrostatic potential maps : Predict regioselectivity in electrophilic substitution (e.g., methoxy group directs para/ortho attack) .
    Integration with COMSOL Multiphysics enables dynamic simulations of reaction kinetics, particularly for solvent effects in spiroannulation .

Q. How do substituents (e.g., methoxy, halogens) influence biological activity or material properties?

Substituent effects are quantified via structure-activity relationship (SAR) studies:

  • Methoxy groups : Enhance solubility (logP reduction by 0.5–1.0 units) and π-donor capacity, stabilizing charge-transfer complexes .
  • Halogens (Cl/F) : Increase metabolic stability (t1/2 > 12 hrs in microsomal assays) but may introduce steric clashes in binding pockets .
    Advanced SAR requires molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to map binding affinities .

Q. How can conflicting data on diastereoselectivity in spiro compound synthesis be resolved?

Contradictions often arise from solvent polarity or catalyst choice. For example:

  • Polar aprotic solvents (DMF, DMSO) : Favor axial attack (diastereomeric ratio [d.r.] 3:1), while non-polar solvents (toluene) favor equatorial attack (d.r. 1:2) .
  • Chiral auxiliaries : Camphorsulfonyl groups invert selectivity via steric steering (d.r. > 10:1) .
    Resolution involves multivariate analysis (MVA) to rank variables (solvent, temp, catalyst) by impact on selectivity .

Q. What theoretical frameworks guide mechanistic studies of spiro compound reactivity?

  • Frontier Molecular Orbital (FMO) theory : Predicts regioselectivity in cycloadditions (e.g., HOMO-LUMO gaps < 2 eV favor [4+2] cyclization) .
  • Curtin-Hammett Principle : Explains kinetic vs. thermodynamic control in spiroannulation, where transition-state energies differ by < 3 kcal/mol .
    Linking these to experimental data (e.g., Eyring plots) validates mechanistic pathways .

Methodological Notes

  • Theoretical integration : Align experimental design with frameworks like FMO or Curtin-Hammett to ensure reproducibility .

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